![molecular formula C13H16N2O2 B123737 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 1227694-86-1](/img/structure/B123737.png)
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
Overview
Description
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of 3-(dimethylamino)prop-2-enoyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules. Researchers utilize this compound in various reactions, including:
- Oxidation and Reduction : It can undergo oxidation to form corresponding oxides or be reduced to produce amines.
- Substitution Reactions : The dimethylamino group can be substituted with other nucleophiles, expanding the diversity of synthetic pathways available .
The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties :
Research indicates that this compound shows significant antimicrobial activity against various pathogens:
Microorganism | MIC (μM) | MBIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 15.625 - 125 | 62.216 - 124.432 |
Enterococcus faecalis | 62.5 - 125 | Not reported |
Methicillin-resistant Staphylococcus aureus (MRSA) | Not reported | 62.216 - 124.432 |
These findings suggest its potential as a treatment for infections caused by resistant strains of bacteria .
Anticancer Potential :
In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .
Case Studies and Research Findings
Several notable studies have investigated the applications of this compound:
- A study published in MDPI highlighted the compound's effectiveness against biofilm-forming bacteria, emphasizing its potential role in treating chronic infections where biofilms are prevalent.
- Another research article focused on synthesizing related compounds and evaluating their anticancer properties, indicating that structural modifications can enhance biological activity.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}methacrylamide
- N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}benzamide
- N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}propionamide
Comparison: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to the presence of the acetamide group, which can influence its reactivity and interactions compared to other similar compounds. The acetamide group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Biological Activity
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, an organic compound belonging to the class of amides, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological mechanisms, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group. This unique combination of functional groups contributes to its solubility, reactivity, and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenylacetamide moiety can facilitate hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to significant biological effects such as:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
- Antimicrobial Activity : Investigated for its ability to combat various bacterial strains, suggesting a role in infection control.
Antimicrobial Activity
A study highlighted the synthesis of related chalcone derivatives that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that compounds similar to this compound could possess enhanced antimicrobial properties due to structural similarities and functional group interactions .
Anticancer Properties
Research has indicated that compounds with similar structural frameworks exhibit promising anticancer effects. For instance, derivatives have shown efficacy in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound remain an area of active investigation .
Case Studies
- Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for their pharmacological activities. The results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
- Docking Studies : Computational studies have shown that this compound analogs can bind effectively to target proteins involved in disease pathways, suggesting their utility in drug design .
Data Tables
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCFDGABJPHDI-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96605-61-7 | |
Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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